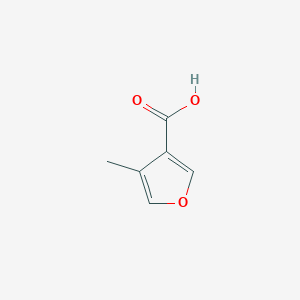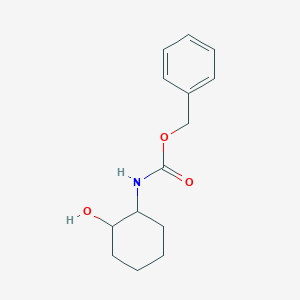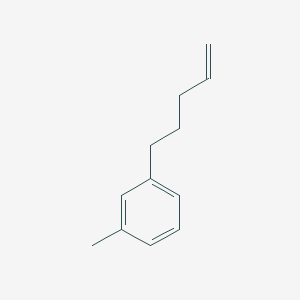
5-(3-Methylphenyl)-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylphenyl)-1-pentene is an organic compound characterized by a pentene chain substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-1-pentene typically involves the alkylation of 3-methylphenyl derivatives with pentene precursors. One common method is the Friedel-Crafts alkylation, where 3-methylphenyl is reacted with 1-pentene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or supported metal catalysts can be used to enhance the reaction rate and selectivity. The process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylphenyl)-1-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the pentene chain can be achieved using catalysts such as palladium on carbon, resulting in the formation of 5-(3-Methylphenyl)pentane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(3-Methylphenyl)-1-pentanol, 5-(3-Methylphenyl)-1-pentanone, or 5-(3-Methylphenyl)pentanoic acid.
Reduction: 5-(3-Methylphenyl)pentane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
5-(3-Methylphenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-1-pentene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-pentene: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.
5-(4-Methylphenyl)-1-pentene: The methyl group is positioned differently on the phenyl ring, affecting its chemical behavior.
5-(3-Methylphenyl)-2-pentene: The position of the double bond in the pentene chain is different, leading to variations in reactivity.
Uniqueness
5-(3-Methylphenyl)-1-pentene is unique due to the specific positioning of the methyl group on the phenyl ring and the double bond in the pentene chain. These structural features influence its reactivity, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
1-methyl-3-pent-4-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-5-8-12-9-6-7-11(2)10-12/h3,6-7,9-10H,1,4-5,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFLAPWVCUEOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539232 |
Source


|
| Record name | 1-Methyl-3-(pent-4-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51125-15-6 |
Source


|
| Record name | 1-Methyl-3-(pent-4-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
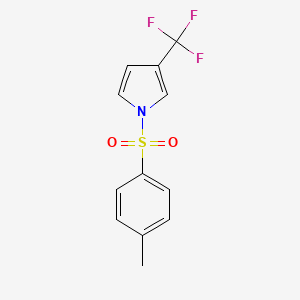
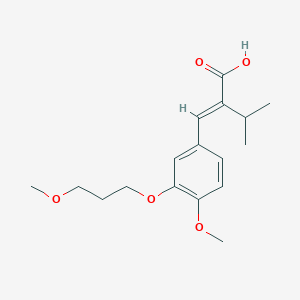
![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)
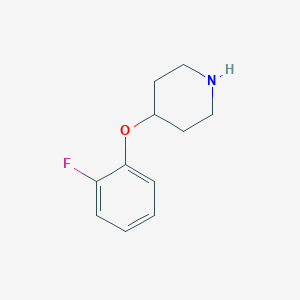
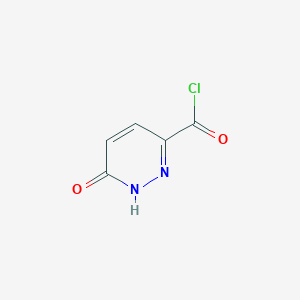

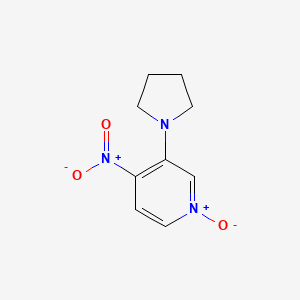
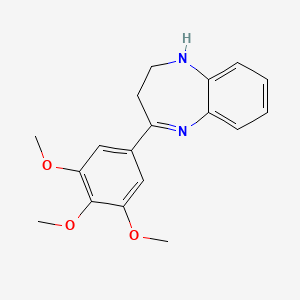
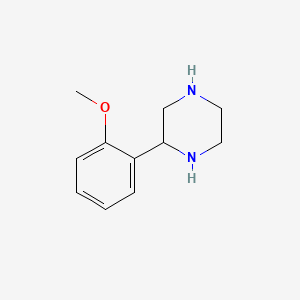
![2-Phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317505.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)
